molecular formula C19H16BrNO3 B5399614 2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL

2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL

Cat. No.: B5399614
M. Wt: 386.2 g/mol
InChI Key: WWWCBHIAKSFMSN-VQHVLOKHSA-N
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Description

2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that features a quinoline core substituted with a bromo-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves a multi-step process. One common method starts with the bromination of 2,5-dimethoxyaniline to form 5-bromo-2,3-dimethoxyaniline. This intermediate is then subjected to a Heck reaction with 8-hydroxyquinoline to yield the final product. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-8-OL
  • 2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-6-OL
  • 2-[(1E)-2-(5-BROMO-2,3-DIMETHOXYPHENYL)ETHENYL]QUINOLIN-4-OL

Uniqueness

The unique substitution pattern on the quinoline core of this compound imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(E)-2-(5-bromo-2,3-dimethoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-23-17-11-14(20)10-13(19(17)24-2)7-9-15-8-6-12-4-3-5-16(22)18(12)21-15/h3-11,22H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWCBHIAKSFMSN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=CC2=NC3=C(C=CC=C3O)C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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